molecular formula C14H21N3 B8309330 2-Benzyl-5-(2-aminoethyl)-2,5-diazabicyclo[2.2.1]heptane

2-Benzyl-5-(2-aminoethyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B8309330
M. Wt: 231.34 g/mol
InChI Key: DQPRHCDCUHGWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5-(2-aminoethyl)-2,5-diazabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

2-(5-benzyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanamine

InChI

InChI=1S/C14H21N3/c15-6-7-16-10-14-8-13(16)11-17(14)9-12-4-2-1-3-5-12/h1-5,13-14H,6-11,15H2

InChI Key

DQPRHCDCUHGWBQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CN2CC3=CC=CC=C3)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.74 g (25.3 mmoles) of 140 and 50 mL of NH3 were hydrogenated with 2 g of Raney nickel in a steel autoclave at 100 bar H2 and 100° C. for 2 hours. The catalyst was filtered off with suction and the solution was evaporated and distilled using a bulb tube (boiling point: 135°-145° C. at 0.01 mbar): 5.02 g of 141 as a colorless oil (87% of the theoretical yield).
Name
Quantity
5.74 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name

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